molecular formula C7H7ClN2S3 B2683891 (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide CAS No. 685107-53-3

(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide

Cat. No.: B2683891
CAS No.: 685107-53-3
M. Wt: 250.78
InChI Key: NSCNQZDTSNAAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is a heterocyclic organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications. This compound, with its unique structural features, holds significant potential in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide typically involves the formation of the thiazole ring followed by chlorination and subsequent sulfide linkage. One common method includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

    Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfide Linkage: The chlorinated thiazole is reacted with a thiol or a thioether to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding thioethers or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alkoxides, under reflux conditions in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Amino-thiazoles, alkoxy-thiazoles.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological macromolecules is of significant interest in drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The thiazole ring system is a common motif in many pharmacologically active compounds.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and rubber accelerators. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its aromaticity and biological activity.

    Benzothiazole: Contains a fused benzene ring, exhibiting different reactivity and biological properties.

    Isothiazole: An isomer of thiazole with distinct chemical behavior.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is unique due to its dual thiazole rings and the presence of a chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its varied applications in scientific research and industry.

Biological Activity

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide (CAS No. 685107-53-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₇ClN₂S₃
  • Molecular Weight : 250.79 g/mol
  • Structural Features : The compound contains two thiazole rings and a chlorine atom, which contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound .

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC₅₀ Values : The compound exhibited significant cytotoxicity with IC₅₀ values of approximately:
    • MCF-7: 2.57 ± 0.16 µM
    • HepG2: 7.26 ± 0.44 µM

These values indicate that the compound is more effective than standard drugs like Staurosporine (IC₅₀ = 6.77 µM for MCF-7) .

Cell Line IC₅₀ (µM) Standard Drug IC₅₀ (µM)
MCF-72.57 ± 0.166.77
HepG27.26 ± 0.448.4

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

  • Tested Pathogens : Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Research indicates that thiazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 1.0 to 61.2 µM for different strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects.

  • Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, although specific IC₅₀ values for anti-inflammatory activity are less documented in current literature.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The thiazole moiety can form hydrogen bonds with enzyme active sites.
  • Cellular Uptake : The compound's lipophilicity allows for better membrane permeability.
  • Induction of Apoptosis : Studies show that it may trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis and Evaluation :
    • A study synthesized multiple thiazole derivatives and evaluated their activity against MCF-7 and HepG2 cell lines.
    • Among them, the compound demonstrated superior efficacy compared to others tested .
  • Comparative Studies :
    • Thiazole derivatives were compared against standard treatments in various assays, revealing that modifications in substituents significantly affect their biological activity .

Properties

IUPAC Name

2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCNQZDTSNAAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.